molecular formula C9H20N2O2 B592116 tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate CAS No. 320581-09-7

tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate

Cat. No.: B592116
CAS No.: 320581-09-7
M. Wt: 188.271
InChI Key: VFEPPZUGBHOHKH-UHFFFAOYSA-N
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Description

tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate is a chemical compound with the molecular formula C9H20N2O2. It is commonly used in organic synthesis and serves as a protecting group for amines. This compound is known for its stability and ease of removal under mild conditions, making it a valuable tool in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate can be synthesized through several methods. One common approach involves the reaction of tert-butyl chloroformate with 2-amino-2-methylpropan-1-ol in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product with high purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The use of automated reactors and precise control of reaction conditions ensures consistent product quality. The compound is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted carbamates, amines, and other functionalized derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate involves its role as a protecting group. It temporarily masks the amine functionality, preventing unwanted reactions during synthetic processes. The tert-butyl group can be easily removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate is unique due to its stability and ease of removal under mild conditions. This makes it particularly useful in complex synthetic sequences where selective deprotection is required. Its versatility and compatibility with various reaction conditions set it apart from other similar compounds .

Biological Activity

tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate is a carbamate derivative that has garnered attention for its potential biological activities, particularly in the context of enzyme modulation and therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C9H19N1O2C_9H_{19}N_1O_2 and a CAS number of 95034-05-2. Its structure includes a tert-butyl group, an amino group, and a carbamate functional group, contributing to its reactivity and biological interactions.

The biological activity of this compound primarily involves its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to:

  • Inhibition of Enzyme Activity : The compound may inhibit specific enzymes by modifying their active sites.
  • Alteration of Protein Conformation : By binding to proteins, it can induce conformational changes that affect protein function and cellular processes .

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological properties, including:

  • Enzyme Inhibition : Carbamates are known for their potential as enzyme inhibitors, making them valuable in pharmacological contexts.
  • Therapeutic Applications : There is ongoing investigation into their use in treating various conditions, including neurodegenerative diseases .

Study 1: Enzyme Interaction

In a study assessing the interaction of this compound with β-secretase (BACE1), a key target for Alzheimer's disease treatment, researchers found that the compound exhibited notable inhibitory effects. The binding affinity was evaluated using co-crystallization methods, revealing insights into the molecular interactions at play .

Study 2: CNS Penetration

Another study focused on the biodistribution of prodrugs derived from similar carbamate structures. The results indicated that modifications to the carbamate moiety could significantly enhance central nervous system (CNS) penetration. This suggests that this compound could be optimized for better therapeutic efficacy in CNS disorders .

Table 1: Comparison of Biological Activities

Compound NameMechanism of ActionBiological Activity
This compoundCovalent bond formation with enzymesEnzyme inhibition
SobetiromeThyroid hormone receptor agonistCNS disorder treatment
BACE1 InhibitorsCompetitive inhibitionAlzheimer's disease

Table 2: Summary of Case Studies

Study FocusKey FindingsImplications
Enzyme Interaction with BACE1Significant inhibition observedPotential for Alzheimer's therapy
CNS Penetration StudiesEnhanced delivery via prodrug modificationsNew avenues for CNS-targeted therapies

Properties

IUPAC Name

tert-butyl N-(1-amino-2-methylpropan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2/c1-8(2,3)13-7(12)11-9(4,5)6-10/h6,10H2,1-5H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFEPPZUGBHOHKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90662575
Record name tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320581-09-7
Record name tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(1-amino-2-methylpropan-2-yl)carbamate
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